molecular formula C5H5ClN2 B188170 2-Amino-3-chloropyridine CAS No. 39620-04-7

2-Amino-3-chloropyridine

Cat. No.: B188170
CAS No.: 39620-04-7
M. Wt: 128.56 g/mol
InChI Key: RZJPBQGRCNJYBU-UHFFFAOYSA-N
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Description

2-Amino-3-chloropyridine is an organic compound with the molecular formula C5H5ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a chlorine atom at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-chloropyridine can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-chloro-3-nitropyridine. This process uses hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, yielding the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical setup.

Major Products:

    Nucleophilic Substitution: Products include various substituted pyridines.

    Oxidation: Nitro derivatives of pyridine.

    Reduction: Amino derivatives of pyridine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that 2-amino-3-chloropyridine exhibits significant antimicrobial properties. In a study assessing various coordination complexes involving this compound, it was found that certain complexes showed effective antibacterial activity against both gram-positive and gram-negative bacteria. For instance, one complex derived from this compound exhibited a zone of inhibition (ZI) of 18 mm against Klebsiella pneumoniae and 16 mm against Streptococcus spp., comparable to standard antibiotics like cefixime and azithromycin .

1.2 Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. In a study involving free radical scavenging assays, certain derivatives of this compound showed promising results, although they were less effective than ascorbic acid, indicating potential for further development in antioxidant applications .

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. It is involved in reactions such as:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized as an intermediate in synthesizing various heteroaryl compounds through palladium-catalyzed cross-coupling reactions, which are crucial in developing pharmaceuticals and agrochemicals .
  • Electrophilic Substitution Reactions : The amino group at the 2-position allows for further functionalization, enabling the synthesis of substituted pyridines that are valuable in medicinal chemistry .

Coordination Chemistry

3.1 Metal Complexes

The coordination chemistry of this compound has been explored extensively. It forms complexes with various metals that exhibit interesting properties:

Metal Complex Biological Activity Zone of Inhibition (mm)
Cu(II) ComplexAntibacterial16 (Streptococcus)
Ag(I) ComplexAntibacterial18 (Klebsiella pneumoniae)

These complexes have shown potential for use in therapeutic applications due to their enhanced biological activities compared to the free ligand .

Case Studies

4.1 Synthesis and Characterization

A notable study involved synthesizing a copper complex with this compound, which was characterized using UV-visible spectroscopy and infrared spectroscopy. The complex exhibited distinct spectral features indicative of metal-ligand interactions, suggesting its potential utility in catalysis and medicinal applications .

4.2 Development of New Derivatives

Another research effort focused on modifying the amino group to create new derivatives aimed at improving biological activity. This study highlighted the importance of structural modifications in enhancing the efficacy of compounds derived from this compound against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloropyridine largely depends on its application. In medicinal chemistry, it often interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .

Comparison with Similar Compounds

  • 2-Amino-5-chloropyridine
  • 3-Amino-2-chloropyridine
  • 2-Amino-4-chloropyrimidine
  • 2-Amino-3-bromopyridine

Comparison: 2-Amino-3-chloropyridine is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Amino-2-chloropyridine, it exhibits different chemical behaviors in substitution reactions and coupling processes .

Biological Activity

2-Amino-3-chloropyridine (C5H5ClN2) is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by case studies and relevant data.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with an amino group at the 2-position and a chlorine atom at the 3-position. Its molecular weight is approximately 128.56 g/mol, and it is soluble in polar solvents, which facilitates its interaction with biological systems .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. A recent study evaluated the antibacterial efficacy of several complexes derived from this compound against both gram-positive and gram-negative bacteria. The results indicated significant zones of inhibition (ZI) against pathogens such as Klebsiella pneumoniae and Streptococcus spp., with ZI values comparable to standard antibiotics like cefixime and azithromycin .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundPathogenZone of Inhibition (mm)Standard (mm)
Complex 1K. pneumoniae1819.5
Complex 2Streptococcus1618
Complex 3K. pneumoniae7-
Complex 4Streptococcus16-

Anti-inflammatory and Cytotoxic Activities

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in inflammatory diseases. Furthermore, cytotoxicity assays revealed that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various chlorinated pyridine derivatives on human cancer cell lines, it was found that compounds based on the this compound scaffold exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action was linked to the induction of apoptosis in cancer cells, further supporting its therapeutic potential .

Enzyme Inhibition Studies

In addition to its antimicrobial properties, enzyme inhibition studies have shown that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The IC50 values for these compounds were found to be comparable to established inhibitors such as galantamine .

Table 2: Enzyme Inhibition Potency

CompoundAChE IC50 (µg/mL)BChE IC50 (µg/mL)
Complex A0.950.87
Complex B--

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-3-chloropyridine, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The phosphonylation of halogenated pyridine derivatives using triethyl phosphite under reflux conditions (e.g., 80–100°C in anhydrous DMF) is a common method. Stoichiometric control of reagents (1:1.2 molar ratio of starting material to triethyl phosphite) and inert atmosphere (N₂/Ar) minimize side reactions like dehalogenation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ or CDCl₃ to resolve amino and aromatic proton signals (δ 6.5–8.5 ppm for pyridine protons; δ 5.5–6.5 ppm for NH₂). Confirm chlorine presence via isotopic patterns in mass spectrometry (e.g., ESI-MS, m/z 128.55 [M+H]⁺) .
  • X-ray crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Refine structures using SHELXL (space group determination, thermal displacement parameters) to resolve bond lengths and angles (e.g., C-Cl bond ~1.73 Å) .

Q. What density functional theory (DFT) functionals are suitable for modeling this compound’s electronic properties?

  • Methodological Answer : The B3LYP hybrid functional with a 6-311++G(d,p) basis set accurately predicts molecular geometry and frontier orbitals (HOMO-LUMO gaps). Include dispersion corrections (e.g., D3BJ) for non-covalent interactions (e.g., hydrogen bonding in crystal packing) . Validate computational results against experimental IR/Raman spectra (vibrational modes at ~3400 cm⁻¹ for NH₂ and ~600 cm⁻¹ for C-Cl) .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control influence regioselectivity in this compound derivatization?

  • Methodological Answer : Low-temperature reactions (0–5°C) favor kinetic products (e.g., selective bromination at the 5-position using NBS in CCl₄). High-temperature reflux (e.g., 120°C in DMF) promotes thermodynamic products (e.g., 4-substitution via resonance stabilization). Monitor intermediates using time-resolved FTIR or LC-MS .

Properties

IUPAC Name

3-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJPBQGRCNJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351203
Record name 2-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39620-04-7
Record name 2-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloropyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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